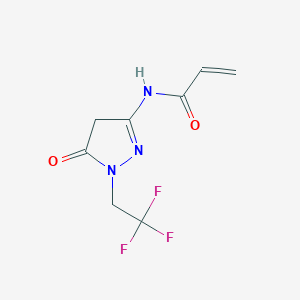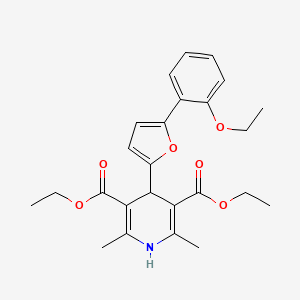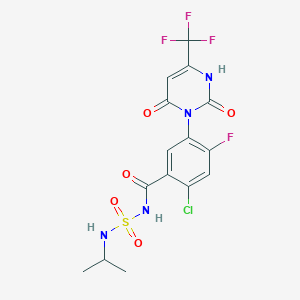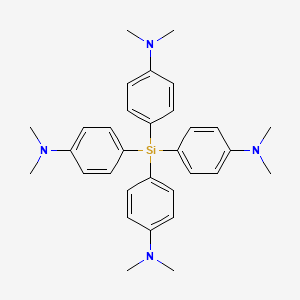![molecular formula C12H10N4O2 B11943662 2-Nitro-4-[(e)-phenyldiazenyl]aniline CAS No. 2756-75-4](/img/structure/B11943662.png)
2-Nitro-4-[(e)-phenyldiazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-[(e)-phenyldiazenyl]aniline is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a nitro group (-NO2) and an azo group (-N=N-) attached to an aniline ring. This compound is of significant interest due to its applications in various fields such as dye manufacturing, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2-nitroaniline followed by coupling with aniline. The reaction conditions generally include acidic environments to facilitate the diazotization process. For instance, 2-nitroaniline can be diazotized using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .
化学反応の分析
Types of Reactions
2-Nitro-4-[(e)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and other peroxyacids.
Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration.
Major Products
Reduction: 2-Amino-4-[(e)-phenyldiazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Nitro and sulfonated derivatives.
科学的研究の応用
2-Nitro-4-[(e)-phenyldiazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Nitro-4-[(e)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo group can participate in electron transfer reactions, affecting cellular redox states. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activities .
類似化合物との比較
Similar Compounds
2-Nitroaniline: Similar structure but lacks the azo group.
4-Nitroaniline: Similar structure but with the nitro group in a different position.
2,4-Dinitroaniline: Contains two nitro groups but no azo group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various fields .
特性
CAS番号 |
2756-75-4 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC名 |
2-nitro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10N4O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H,13H2 |
InChIキー |
CBULPXZYVCBKMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


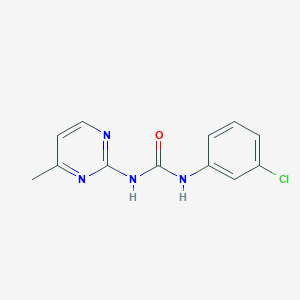

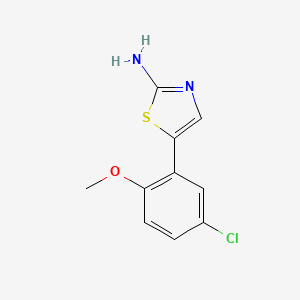
![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
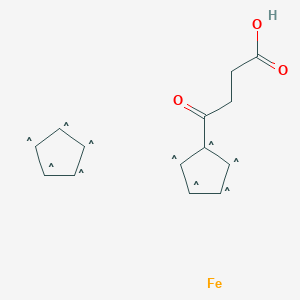


methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
